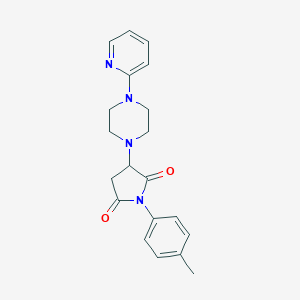![molecular formula C18H10N2OS2 B304531 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, also known as MTIC, is a synthetic organic compound that belongs to the family of indeno[2,1-b]pyridines. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. In
Applications De Recherche Scientifique
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including cardiovascular diseases and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may exert its anticancer activity by inhibiting the activity of DNA topoisomerase I, an enzyme that is involved in DNA replication and transcription. 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of DNA topoisomerase I. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, and antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has several advantages for lab experiments. It is readily available, easy to synthesize, and has been shown to exhibit potent biological activity. However, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile also has some limitations for lab experiments. It is highly insoluble in water, which may limit its use in certain experiments. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit some toxicity in vitro, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One possible direction is the development of new derivatives of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile with improved solubility and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, which may lead to the development of new anticancer drugs. Moreover, the study of the antibacterial, antioxidant, and anti-inflammatory properties of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may lead to the development of new antibiotics and drugs for the treatment of various diseases.
Méthodes De Synthèse
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with thionyl chloride, followed by reaction with methyl mercaptan and indanone. Another method involves the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with indanone in the presence of a catalyst, followed by reaction with methyl mercaptan and thionyl chloride. Both methods have been shown to yield high purity and high yield of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile.
Propriétés
Nom du produit |
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C18H10N2OS2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10N2OS2/c1-22-18-12(9-19)14(13-7-4-8-23-13)15-10-5-2-3-6-11(10)17(21)16(15)20-18/h2-8H,1H3 |
Clé InChI |
OEXJFADEPNJFSM-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
SMILES canonique |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)


![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)